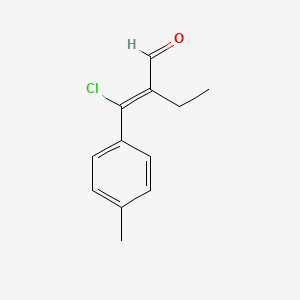

2-(Chloro(4-methylphenyl)methylene)butyraldehyde

Description

Structure

3D Structure

Properties

CAS No. |

83877-86-5 |

|---|---|

Molecular Formula |

C12H13ClO |

Molecular Weight |

208.68 g/mol |

IUPAC Name |

(2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal |

InChI |

InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10- |

InChI Key |

DDMFRVOYWCFQAL-BENRWUELSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)C)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Selective Chlorination of 4-Methylphenol to 2-Chloro-4-methylphenol

A critical precursor step involves the selective chlorination of 4-methylphenol to 2-chloro-4-methylphenol, which provides the chlorinated aromatic moiety for subsequent coupling.

- Reaction Conditions: The chlorination is performed by reacting 4-methylphenol with a chlorinating agent such as chlorine gas or sulfuryl chloride.

- Catalysts: A catalyst system comprising Lewis acids (e.g., FeCl3, AlCl3) combined with diaryl sulfides enhances selectivity and yield.

- Temperature: The reaction is carried out between 0°C and 100°C.

- Molar Ratios: Chlorinating agent is used in 0.5 to 1.5 mol per mol of 4-methylphenol, with an optimal range of 0.95 to 1.1 mol for high selectivity.

- Solvent: The process can be solvent-free or use solvents like methylene chloride or tetrachloroethane, though solvent-free conditions are preferred for simplicity.

- Work-up: After chlorination, the catalyst residues are removed by distillation or aqueous washing. The product is purified by fractional distillation or crystallization.

- Yields of 2-chloro-4-methylphenol exceed 90% under optimized conditions.

- Selectivity for the 2-chloro isomer is typically 60-80%, improved by the catalyst system.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 0–100 °C | Controlled to optimize selectivity |

| Chlorinating agent | 0.5–1.5 mol/mol 4-methylphenol | Optimal 0.95–1.1 mol |

| Catalyst loading | 0.1–10% by weight | Lewis acid + diaryl sulfide |

| Solvent | None or methylene chloride | Solvent-free preferred |

| Yield | >90% | High yield with minimal by-products |

| Purification | Distillation, crystallization | Fractional distillation preferred |

This step is foundational for the subsequent formation of the methylene linkage to butyraldehyde.

Formation of the Methylene Linkage to Butyraldehyde

Aldehyde Functionalization and Coupling

Purification and Characterization

- Purification Techniques: Fractional distillation under vacuum is the preferred method to separate the target aldehyde from catalysts, unreacted starting materials, and by-products.

- Avoidance of Thermal Decomposition: Preliminary distillation removes catalyst residues to minimize thermal stress and by-product formation.

- Analytical Methods: NMR (1H, 13C), GC, and chromatographic techniques confirm purity and isomer ratios.

- Spectroscopic Data: While specific NMR or IR data for 2-(Chloro(4-methylphenyl)methylene)butyraldehyde are limited, its structure suggests characteristic aldehyde proton signals and aromatic chlorinated ring resonances.

Summary Table of Preparation Methods

| Step | Method/Conditions | Catalysts/Reagents | Yield/Selectivity | Purification |

|---|---|---|---|---|

| Selective chlorination | 4-methylphenol + Cl2 or SO2Cl2, 0–100°C | Lewis acids + diaryl sulfides | >90% yield, 60-80% selectivity | Distillation, crystallization |

| Preparation of 4-chlorobutyraldehyde acetals | 4-chloro-1-acetoxy-1-butene + MeOH/EtOH, reflux | Amberlyst 15 resin | 65-75% yield | Vacuum distillation |

| Coupling to form methylene linkage | Aldol/Knoevenagel condensation, mild acid/base catalysis | Acid/base catalysts | Moderate to high, isomer dependent | Chromatography, distillation |

| Final purification | Fractional distillation under reduced pressure | N/A | High purity | Vacuum distillation, chromatography |

Research Findings and Considerations

- The chlorination step is critical for regioselectivity and yield; catalyst choice and chlorinating agent stoichiometry directly influence product purity.

- The use of diaryl sulfides alongside Lewis acids enhances selectivity for the 2-chloro isomer.

- Preparation of 4-chlorobutyraldehyde derivatives as acetals stabilizes the aldehyde functionality during subsequent reactions.

- Control of reaction conditions during coupling is essential to minimize isomer mixtures and side products.

- Purification by vacuum distillation is effective in isolating the target compound with minimal thermal degradation.

This comprehensive analysis synthesizes data from patent literature and chemical synthesis reports, providing a professional and authoritative overview of the preparation methods for this compound. The described methods emphasize catalyst systems, reaction parameters, and purification strategies critical for high-yield and selective synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(4-methylphenyl)methylene)butyraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: 2-(Chloro(4-methylphenyl)methylene)butyric acid.

Reduction: 2-(Chloro(4-methylphenyl)methylene)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde can be categorized into several fields:

Organic Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reagent for Reactions : It is utilized in various organic reactions, such as condensation reactions and nucleophilic substitutions, due to its reactive aldehyde group.

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK.

- Antibacterial Activity : In vitro studies have shown that it possesses antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating the ability to induce apoptosis in breast cancer cells (MCF7), linked to increased reactive oxygen species (ROS) generation.

Medicinal Chemistry

- Drug Development : Ongoing research is exploring its potential as a precursor for pharmaceutical compounds targeting various diseases, including cancer and bacterial infections.

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, where the chloro and methyl groups enhance its reactivity and ability to form stable complexes with enzymes and receptors.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound can reduce inflammation in cellular models by modulating pathways associated with inflammation. The compound was tested against induced inflammation in murine models, showcasing a reduction in swelling and inflammatory markers.

Case Study 2: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics for its antibacterial activity. The results indicated that it had minimum inhibitory concentrations (MIC) comparable to those of established antibiotics, making it a candidate for further development as an antibacterial agent.

Case Study 3: Anticancer Properties

Research focused on the cytotoxic effects of the compound on various cancer cell lines revealed that it interferes with cell cycle progression at the G2/M phase. This effect was attributed to the compound's ability to affect key signaling pathways associated with cancer progression.

| Activity Type | Target Organism/Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Murine models | Reduced inflammation | NF-κB inhibition |

| Antibacterial | Staphylococcus aureus | Inhibition of growth | Disruption of cell wall synthesis |

| Anticancer | MCF7 (Breast Cancer) | Induction of apoptosis | ROS generation |

Mechanism of Action

The mechanism of action of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(Chloro(4-methylphenyl)methylene)butyraldehyde and related compounds:

Key Comparisons

Electronic Effects of Substituents

- Methyl vs. Fluorine’s inductive effect may enhance the electrophilicity of the aldehyde group compared to the methyl group’s electron-donating nature .

- Aldehyde vs. Dinitrile : The aldehyde in 83877-86-5 is highly reactive toward nucleophiles (e.g., forming imines or hydrazones), whereas the dinitrile group in [Chloro(phenyl)methylidene]propanedinitrile (C₁₀H₅ClN₂) facilitates cycloadditions (e.g., Diels-Alder) or polymerization .

Aromatic System Modifications

- Thiophene vs. Phenyl : The thiophene ring in 2-[Chloro(phenyl)methyl]thiophene introduces sulfur’s electron-rich aromatic system, favoring electrophilic substitutions (e.g., sulfonation, halogenation) over the phenyl-based compounds’ reactivity .

Steric and Solubility Considerations

- The methyl group in 83877-86-5 may improve solubility in non-polar solvents compared to the fluorine-substituted analog. Conversely, the dinitrile compound’s compact structure (C₁₀H₅ClN₂) likely exhibits lower solubility in aqueous media due to reduced polarity .

Notes

Data Limitations : Specific physicochemical data (e.g., melting points, bioactivity) are absent in the provided evidence; comparisons rely on structural and functional group analysis.

Exclusion of Mercury Compounds: Organomercury analogs (e.g., Mercury, chloro[(4-methylphenyl)methyl]-) were omitted due to divergent toxicity profiles and applications .

Structural Analogues : Compounds like 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole () share chloro-alkyl motifs but differ in core structure, limiting direct comparisons .

This analysis underscores the importance of substituent electronic effects and core structure in dictating reactivity and applications. Further experimental studies are needed to validate hypothesized properties.

Biological Activity

2-(Chloro(4-methylphenyl)methylene)butyraldehyde, also known by its CAS number 83877-86-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.69 g/mol

- Structure : The compound features a chloro group attached to a para-methylphenyl moiety and an aldehyde functional group, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature. However, related compounds in the chlorinated aromatic family have shown various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research has indicated that chlorinated phenyl compounds can exhibit significant anticancer properties. For instance:

- Mechanism of Action : Chlorinated compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation. They may inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Case Studies : In studies involving structurally similar compounds, such as 4-chloro-2-methylaniline, it was found that these compounds bind irreversibly to macromolecules like DNA and RNA in liver tissues, indicating a potential mechanism for their cytotoxic effects .

Antimicrobial Activity

Chlorinated aromatic compounds are also known for their antimicrobial properties:

- In Vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of the chloro group is often critical in enhancing the lipophilicity and membrane permeability of these compounds, allowing them to exert their effects on microbial cells.

Research Findings

A comprehensive review of existing literature reveals several key findings regarding the biological activity of related compounds:

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.